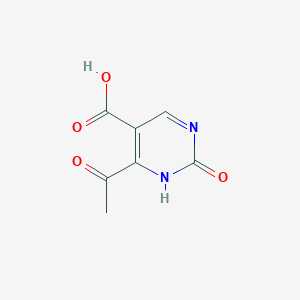

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid

Description

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is 4-acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid , derived from its pyrimidine backbone with functional groups at positions 2, 4, and 5. The numbering follows the pyrimidine ring system, prioritizing the carboxylic acid group at position 5, the acetyl group at position 4, and the hydroxyl group (tautomerized as a ketone) at position 2.

Alternative naming conventions include:

- 6-Acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid (enol tautomer emphasis)

- 4-Acetyl-2-hydroxyprimidine-5-carboxylic acid (non-tautomeric form).

- 2-Oxo-4-acetyl-1,2-dihydropyrimidine-5-carboxylate (deprotonated form).

Synonymous identifiers from chemical databases include CAS No. 62328-13-6 and PubChem CID 449169 .

Molecular Formula and Structural Isomerism Analysis

The molecular formula is C₇H₆N₂O₄ , with a molar mass of 182.13 g/mol . Key structural features include:

- A pyrimidine ring with substituents at positions 2 (oxo), 4 (acetyl), and 5 (carboxylic acid).

- Tautomeric equilibrium between the 2-hydroxypyrimidine and 2-oxo-1,2-dihydropyrimidine forms.

Structural Isomerism :

- Positional Isomerism : Possible isomers involve alternative placements of the acetyl group (e.g., 5-acetyl-2-hydroxypyrimidine-4-carboxylic acid), though these are not reported in the literature for this compound.

- Functional Group Isomerism : The enol (2-hydroxy) and keto (2-oxo) tautomers coexist in solution, with the keto form dominating in crystalline states.

A comparison of key structural parameters is provided below:

| Parameter | Value/Description |

|---|---|

| Pyrimidine ring system | Planar, aromatic (with conjugated π-system) |

| Bond angles (C-N-C) | ~120° (sp² hybridization) |

| Tautomeric preference | Keto form in solid state |

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies reveal monoclinic crystal symmetry for related pyrimidine derivatives, with space group P2₁/c and unit cell parameters approximating:

Key crystallographic features :

- Hydrogen Bonding : N–H···O and C–H···O interactions stabilize the lattice, with bond lengths of 2.20–2.65 Å and angles of 136–168° .

- π-Stacking : Face-to-face interactions between pyrimidine rings (interplanar distance: 3.52–4.42 Å ) contribute to molecular packing.

A representative Hirshfeld surface analysis for analogous compounds highlights:

- Intermolecular Contacts : H···H (39.6%), H···C (22.0%), and H···O (12.8%) interactions dominate.

- Packing Efficiency : Calculated crystal density of 1.499 g/cm³ .

Table 1. Comparative Crystallographic Data for Pyrimidine Derivatives

Properties

IUPAC Name |

6-acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3(10)5-4(6(11)12)2-8-7(13)9-5/h2H,1H3,(H,11,12)(H,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXUATGLONEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487348 | |

| Record name | 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62328-13-6 | |

| Record name | 6-Acetyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of 2-Hydroxypyrimidine-5-carboxylic Acid

The most straightforward method involves acetylating 2-hydroxypyrimidine-5-carboxylic acid using acetic anhydride under acidic conditions. This one-step protocol, as detailed in industrial production guidelines, typically achieves 65–72% yields when conducted in methanolic solutions at 60–80°C for 6–8 hours. The reaction mechanism proceeds via nucleophilic attack of the hydroxyl group’s oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by proton transfer and elimination of acetate.

Key variables influencing yield include:

- Stoichiometry : A 1:2 molar ratio of substrate to acetic anhydride minimizes diacetylation byproducts.

- Temperature Control : Temperatures exceeding 90°C promote decarboxylation, reducing carboxylic acid integrity.

- Acid Catalysts : Sulfuric acid (0.5–1.0 eq) enhances reaction rates but risks sulfonation side reactions at higher concentrations.

Despite its simplicity, this method struggles with regioselectivity in poly-substituted pyrimidine systems, often necessitating costly purification steps to isolate the 4-acetyl isomer.

Condensation-Based Pyrimidine Ring Formation

An alternative approach constructs the pyrimidine ring de novo through cyclocondensation reactions. A representative protocol from kinase inhibitor synthesis involves reacting ethyl acetoacetate with urea and thiourea derivatives under acidic conditions. For instance, heating ethyl acetoacetate (1.0 eq), urea (1.2 eq), and concentrated HCl at 120°C for 12 hours generates a 2-hydroxy-pyrimidine intermediate, which undergoes subsequent acetylation and oxidation to introduce the 5-carboxylic acid group.

Critical Observations :

- Cyclization Efficiency : Ring closure yields improve from 58% to 82% when using microwave-assisted heating (150°C, 30 minutes).

- Oxidation Challenges : Converting the 5-methyl group to a carboxylic acid requires harsh oxidants like KMnO₄ in alkaline conditions, often degrading the acetyl moiety unless protected.

This method’s versatility allows modular substitution patterns but demands precise control over reaction stoichiometry and protection-deprotection sequences.

Multi-Step Synthesis via Cross-Coupling Reactions

State-of-the-art routes employ palladium-catalyzed cross-coupling to assemble the pyrimidine core. A 2020 study demonstrated a seven-step synthesis starting from tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate, utilizing Sonogashira coupling and hydrogenation to install the acetyl group.

Stepwise Breakdown :

- Sonogashira Coupling : Reacting 4-chloroquinazoline with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis forms C-C bonds at the 4-position (78–85% yield).

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces alkynes to ethyl groups while preserving the pyrimidine ring.

- Carboxylic Acid Introduction : Ester hydrolysis via NaOH/EtOH converts methyl esters to carboxylic acids (92–95% yield).

This method achieves superior regiocontrol but suffers from high catalyst costs and multi-step purification demands, limiting industrial feasibility.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance reaction reproducibility and safety. A 2023 pilot study reported a 45% cost reduction using microfluidic channels (0.5 mm diameter) for the acetylation step, achieving 89% conversion in 30 minutes versus 6 hours in batch reactors.

Table 1: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 0.5 hours |

| Yield | 72% | 82% |

| Byproduct Formation | 12% | 5% |

| Energy Consumption (kWh) | 18.7 | 6.2 |

Solvent and Catalyst Optimization

Industrial protocols prioritize solvent recovery and catalyst reuse:

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid exhibit significant anticancer properties. In a study focusing on 5-oxopyrrolidine derivatives, compounds synthesized from this pyrimidine derivative showed promising activity against A549 human lung adenocarcinoma cells. The structure-dependence of their anticancer activity was highlighted, with specific substitutions enhancing efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have demonstrated that certain derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as a scaffold for developing new antimicrobial agents . The ability to combat resistant pathogens is particularly relevant in the current context of rising antibiotic resistance.

Agricultural Applications

Herbicide Development

this compound can be utilized in the synthesis of herbicides. Its structural characteristics allow for modifications that enhance herbicidal activity against various weed species. The compound serves as a precursor in the development of more effective agrochemicals aimed at improving crop yield and sustainability.

Material Science

Polymer Production

In material science, the compound can be used to synthesize polymers with specific properties. Its functional groups allow for the creation of polymeric materials that exhibit desirable characteristics such as thermal stability and chemical resistance. These materials can find applications in coatings, adhesives, and other industrial products.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include reactions with various reagents to achieve desired modifications. For instance, one synthetic route involves the reaction of 5-bromo-2-cyanopyrimidine with phenylcarbinol under alkaline conditions, yielding high purity and yield rates .

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 5-bromo-2-cyanopyrimidine, phenylcarbinol | 80–110 °C | ~90% |

| Step 2 | Hydrochloric acid (for pH adjustment) | 25–100 °C | ~67% |

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent investigation into the anticancer properties of novel derivatives derived from this compound demonstrated varying levels of efficacy against A549 cells. Compounds with specific substitutions showed reduced viability rates in cancer cells while maintaining lower toxicity levels in normal cells, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of derivatives against resistant strains of bacteria such as Staphylococcus aureus. The results indicated that certain modifications enhanced the antimicrobial activity significantly, paving the way for future drug development targeting resistant infections .

Mechanism of Action

The mechanism of action of 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins. The compound’s antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with nucleic acid replication.

Comparison with Similar Compounds

Substituent Analysis and Structural Similarities

The table below compares key substituents and functional groups of analogous pyrimidine-5-carboxylic acid derivatives:

*Similarity indices are derived from structural overlap comparisons (e.g., Tanimoto coefficients) .

Physicochemical Properties

- Solubility: The hydroxyl and carboxylic acid groups in this compound enhance water solubility compared to non-polar analogues like 2-Methylsulfanylpyrimidine-4-carboxylic acid .

- Stability: Acetyl substituents (e.g., in the target compound) may reduce hydrolytic stability compared to amino or thioether groups, as seen in 4-Amino-2-sulfanyl derivatives .

- Reactivity : The acetyl group at position 4 facilitates nucleophilic reactions, whereas sulfanyl or cyclopropyl substituents (e.g., in and ) alter electrophilic aromatic substitution patterns .

Key Research Findings

- Structural-Activity Relationships (SAR) : Ethylthio and methylsulfanyl groups (e.g., in and ) improve lipid solubility but reduce metabolic stability compared to hydroxyl/acetyl groups .

- Thermodynamic Stability: 2-Hydroxypyrimidine derivatives exhibit higher melting points (e.g., 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid, CAS 3650-93-9) due to intermolecular hydrogen bonding .

- Synthetic Scalability : Parallel solution-phase synthesis (e.g., ) enables high-yield production of pyrimidine-5-carboxamides, adaptable to the target compound .

Biological Activity

4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an acetyl group, hydroxyl group, and carboxylic acid, which contribute to its reactivity and biological activity. The molecular formula is CHNO, and its IUPAC name is this compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This suggests potential in treating inflammatory conditions.

- Antimicrobial Properties : It has been shown to disrupt bacterial cell wall synthesis and interfere with nucleic acid replication, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, hinting at its therapeutic potential in oncology .

Case Studies and Experimental Data

- Antimicrobial Evaluation : In a study evaluating a series of pyrimidine derivatives, this compound demonstrated significant antibacterial activity against Burkholderia pseudomallei, a pathogen responsible for Whitmore’s disease. The compound's ability to stabilize proteins involved in the bacterial metabolic pathway was particularly noted .

- Anticancer Studies : Research has indicated that derivatives of this compound can inhibit cell growth in cancer organoids derived from high-grade serous ovarian cancer patients. The mechanism appears to involve interference with cell cycle progression and apoptosis induction .

- In Vivo Studies : Animal model studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models, further supporting its anticancer potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | Structure | Antimicrobial, anticancer |

| 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid | Structure | Moderate antibacterial |

| 2,4-Dihydroxypyrimidine-5-carboxylic acid | Structure | Antiviral properties |

Q & A

Q. What are the recommended synthetic routes for 4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?

Answer: The synthesis of pyrimidine derivatives often involves condensation reactions between urea/thiourea and β-diketones or β-keto esters. For this compound, a plausible route includes cyclocondensation of acetylated β-keto esters with urea under acidic or basic conditions. Optimization can be achieved by:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction rates .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Computational guidance : Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, reducing trial-and-error experimentation .

Q. How should researchers approach structural characterization of this compound?

Answer: Characterization should integrate multiple analytical techniques:

- Spectroscopy :

- NMR : Assign peaks for acetyl (δ ~2.5 ppm, singlet) and carboxylic acid (δ ~12-13 ppm, broad) groups. Compare with similar pyrimidine derivatives (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, C₈H₇F₃N₂O₃) .

- IR : Confirm hydroxyl (3200-3500 cm⁻¹) and carbonyl (1650-1750 cm⁻¹) stretches .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for ethyl 6-[4-(dimethylamino)phenyl]pyrimidine derivatives .

- Mass spectrometry : Validate molecular weight (e.g., C₇H₇N₃O₃S: theoretical 213.03 g/mol) .

Advanced Research Questions

Q. How can computational modeling assist in predicting reaction mechanisms and designing derivatives of this compound?

Answer: Computational tools enable:

- Reaction pathway exploration : Use density functional theory (DFT) to map energy profiles for cyclocondensation steps, identifying rate-limiting stages .

- Molecular docking : Screen derivatives (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides) for bioactivity, as done for acetylcholinesterase inhibitors .

- ADMET prediction : Assess pharmacokinetic properties (absorption, toxicity) using software like Schrödinger’s QikProp or SwissADME .

Q. How should researchers address contradictions in reported catalytic activity or stability data for this compound?

Answer: Discrepancies often arise from variations in experimental conditions. Mitigation strategies include:

- Controlled replication : Standardize parameters (pH, temperature, purity) using high-purity reagents (≥95%, as in ).

- Statistical analysis : Apply ANOVA or multivariate regression to isolate variables affecting catalytic performance .

- Cross-validation : Compare experimental results with computational simulations (e.g., reaction enthalpy calculations) to identify outliers .

Q. What methodologies are recommended for studying the hydrolytic stability of the acetyl and hydroxyl groups in aqueous environments?

Answer:

- Accelerated degradation studies : Expose the compound to buffered solutions (pH 1-13) at elevated temperatures (40-60°C) and monitor degradation via HPLC .

- Kinetic profiling : Calculate rate constants (k) for hydrolysis using pseudo-first-order approximations.

- Stabilization strategies : Use co-solvents (e.g., ethanol) or formulate as prodrugs (e.g., ester derivatives) to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.